5-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid
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Overview
Description
5-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid is a boronic acid derivative that features a thiazolidine ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiol and a carbonyl compound under acidic conditions.
Oxidation to Sulfone: The thiazolidine ring is then oxidized to introduce the sulfone group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Boronic Acid Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
5-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors that interact with boronic acids.
Organic Synthesis: The compound is valuable in cross-coupling reactions to form complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or sensors.
Mechanism of Action
The mechanism of action of 5-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid depends on its application. In medicinal chemistry, boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzymes or modulate receptor activity. The thiazolidine ring and sulfone group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenylboronic acid
- 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid
- (1,1-Dioxido-1,2-thiazolidin-2-yl)acetic acid
Uniqueness
5-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and binding properties
Properties
IUPAC Name |
[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c1-8-3-4-9(7-10(8)11(13)14)12-5-2-6-17(12,15)16/h3-4,7,13-14H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGGFLQWKDCBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N2CCCS2(=O)=O)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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